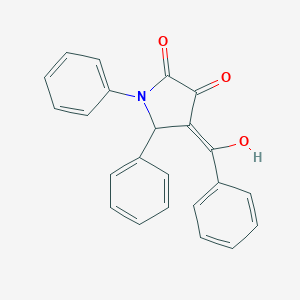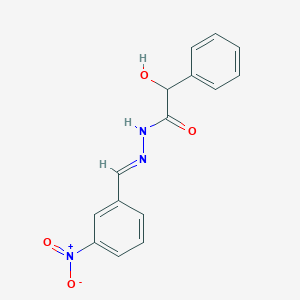
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as EMT, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. EMT belongs to the class of quinoline derivatives and has been shown to possess a range of biological activities.
Wirkmechanismus
The mechanism of action of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB and STAT3 signaling pathways, which are involved in inflammation and cancer progression. This compound has also been shown to activate the AMPK signaling pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been shown to possess antioxidant effects by scavenging free radicals. This compound has also been shown to possess neuroprotective effects by reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified. This compound has been extensively studied for its biological activities, and there are several assays available to measure its effects. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential therapeutic applications. The synthesis of this compound can be challenging, and the yield and purity of the compound can vary.
Zukünftige Richtungen
There are several future directions for research on 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative diseases. The mechanism of action of this compound also requires further investigation to better understand its biological activities. Overall, this compound has shown promising results in scientific research, and further studies are needed to fully explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 6-methoxy-2-aminobenzaldehyde with ethyl acetoacetate and thiourea in the presence of glacial acetic acid. The resulting product is then treated with methyl iodide to form this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C16H16N2O2S2 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(5Z)-5-(1-ethyl-6-methoxyquinolin-2-ylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O2S2/c1-4-18-12-8-6-11(20-3)9-10(12)5-7-13(18)14-15(19)17(2)16(21)22-14/h5-9H,4H2,1-3H3/b14-13- |
InChI-Schlüssel |
IIKKPFRAYYCJTJ-YPKPFQOOSA-N |
Isomerische SMILES |
CCN\1C2=C(C=C/C1=C/3\C(=O)N(C(=S)S3)C)C=C(C=C2)OC |
SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C)C=C(C=C2)OC |
Kanonische SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B274150.png)
![5-methyl-2-phenyl-4-[(2E)-2-(5-phenylpyrazol-3-ylidene)hydrazinyl]-4H-pyrazol-3-one](/img/structure/B274151.png)
![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)

![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)



![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)

